

# Commercial Suppliers and Application Notes for Purified Benzoylgomisin O

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Benzoylgomisin O*

Cat. No.: *B591329*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial suppliers for purified **Benzoylgomisin O**, along with detailed application notes and experimental protocols to facilitate its use in research and drug development.

## Commercial Suppliers of Purified Benzoylgomisin O

The following table summarizes commercially available sources for purified **Benzoylgomisin O**. Researchers are advised to contact the suppliers directly for the most current pricing, purity specifications, and availability.

| Supplier              | Product Name         | CAS Number  | Available Quantities              | Purity      |
|-----------------------|----------------------|-------------|-----------------------------------|-------------|
| AOBIOS                | 6-O-benzoylgomisin O | 130783-32-3 | Inquire                           | High Purity |
| Sobekbio Biosciences  | 6-O-benzoylgomisin O | 130783-32-3 | 10mg                              | Inquire     |
| Divbio Science Europe | Benzoylgomisin O     | 130783-32-3 | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg | Inquire     |
| Immunomart            | Benzoylgomisin O     | 130783-32-3 | 5mg                               | Inquire     |
| ChemFaces             | 6-O-benzoylgomisin O | 130783-32-3 | 5mg, 10mg, 20mg and more          | Inquire     |
| TargetMol             | Benzoylgomisin O     | 130783-32-3 | Inquire                           | >98%        |

## Application Notes

**Benzoylgomisin O**, a lignan isolated from *Schisandra* species, has garnered significant interest for its diverse pharmacological activities. Its potential applications in research and drug development stem from its anti-inflammatory, anti-cancer, and neuroprotective properties.

**Anti-Inflammatory Activity:** **Benzoylgomisin O** has been identified as an inhibitor of cyclooxygenase (COX-1 and COX-2) and 15-lipoxygenase (15-LOX) enzymes.<sup>[1]</sup> These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, **Benzoylgomisin O** can effectively reduce the inflammatory response, making it a valuable tool for studying inflammation-related diseases.

**Anti-Cancer Activity:** Research suggests that **Benzoylgomisin O** possesses anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanism of action is believed to involve the modulation of key signaling pathways that regulate cell growth, survival, and apoptosis.<sup>[1]</sup> This makes it a promising candidate for further investigation in cancer research and as a potential lead compound for the development of novel anti-cancer therapies.

**Neuroprotective Effects:** Preliminary studies indicate that **Benzoylgomisin O** may offer neuroprotective benefits, particularly in the context of neurodegenerative diseases like Alzheimer's disease.<sup>[1]</sup> Its antioxidant properties and ability to modulate neurotransmitter levels suggest a potential role in protecting neurons from damage and improving cognitive function.

## Experimental Protocols

The following are detailed protocols for key experiments to investigate the biological activities of **Benzoylgomisin O**.

### Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic or anti-proliferative effects of **Benzoylgomisin O** on cancer cell lines.

Materials:

- **Benzoylgomisin O**
- Target cancer cell line (e.g., MCF-7, HeLa)
- 96-well plates
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Microplate reader

**Procedure:**

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete medium and incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Prepare a stock solution of **Benzoylgomisin O** in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100  $\mu$ M).
- Remove the medium from the wells and add 100  $\mu$ L of the **Benzoylgomisin O** dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubate the plate for 24, 48, or 72 hours at 37°C.
- After incubation, add 20  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control.

## COX-2 Inhibition Assay (In Vitro)

This protocol measures the ability of **Benzoylgomisin O** to inhibit the activity of the COX-2 enzyme.

**Materials:**

- Purified recombinant human COX-2 enzyme
- Arachidonic acid (substrate)
- **Benzoylgomisin O**
- COX assay buffer
- Colorimetric or fluorometric detection reagent (e.g., Amplex Red)

- 96-well plate
- Microplate reader

**Procedure:**

- Prepare a stock solution of **Benzoylgomisin O** in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add the COX assay buffer, the COX-2 enzyme, and different concentrations of **Benzoylgomisin O**. Include a positive control (a known COX-2 inhibitor, e.g., celecoxib) and a no-inhibitor control.
- Pre-incubate the plate at room temperature for 15 minutes.
- Initiate the reaction by adding arachidonic acid to all wells.
- Immediately add the detection reagent.
- Measure the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.
- Calculate the percentage of COX-2 inhibition for each concentration of **Benzoylgomisin O** and determine the IC<sub>50</sub> value.

## Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of **Benzoylgomisin O** on the expression and phosphorylation of key proteins in signaling pathways like NF-κB, PI3K/Akt, and MAPK.

**Materials:**

- Cells treated with **Benzoylgomisin O**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels

- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti- $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

**Procedure:**

- Treat cells with various concentrations of **Benzoylgomisin O** for a specified time.
- Lyse the cells and quantify the protein concentration.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and add the chemiluminescent substrate.
- Visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize to a loading control (e.g.,  $\beta$ -actin).

# Visualizations

## Signaling Pathways

The following diagrams illustrate key signaling pathways potentially modulated by **Benzoylgomisin O**.

[Click to download full resolution via product page](#)

Caption: Potential signaling pathways modulated by **Benzoylgomisin O**.

## Experimental Workflow

The following diagram outlines a general workflow for investigating the biological effects of **Benzoylgomisin O**.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for **Benzoylgomisin O** research.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- To cite this document: BenchChem. [Commercial Suppliers and Application Notes for Purified Benzoylgomisin O]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b591329#commercial-suppliers-of-purified-benzoylgomisin-o>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)